1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole
Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2,3,4-tetrahydropyrimidinone are synthesized using the principle of Biginelli condensation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, being an indole derivative, might undergo reactions similar to other indole compounds. For instance, 1,2,3,4-Tetrahydrocyclopent[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas .Safety And Hazards
properties
IUPAC Name |
9-benzyl-1,2,3,4-tetrahydropyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-10-11-19-12-18(16)20/h1-9,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROMRGBJXFAAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3N2CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344663 | |
Record name | 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole | |
CAS RN |
134331-71-8 | |
Record name | 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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